molecular formula C21H19N3O7S B14949261 2-oxo-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2H-chromene-3-carboxamide

2-oxo-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2H-chromene-3-carboxamide

Cat. No.: B14949261
M. Wt: 457.5 g/mol
InChI Key: ORMHFRCDVAOGGO-UHFFFAOYSA-N
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Description

2-OXO-N-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBONOTHIOYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system, a hydrazino group, and a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBONOTHIOYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzoyl hydrazine with 2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBONOTHIOYL}-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-OXO-N-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBONOTHIOYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-N-(3,4,5-TRIMETHOXYBENZYL)-2H-CHROMENE-3-CARBOXAMIDE
  • 2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID
  • N-(2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ETHYL)-4-PROPOXYBENZAMIDE

Uniqueness

What sets 2-OXO-N-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBONOTHIOYL}-2H-CHROMENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzoyl moiety, in particular, enhances its bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O7S

Molecular Weight

457.5 g/mol

IUPAC Name

2-oxo-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]chromene-3-carboxamide

InChI

InChI=1S/C21H19N3O7S/c1-28-15-9-12(10-16(29-2)17(15)30-3)18(25)23-24-21(32)22-19(26)13-8-11-6-4-5-7-14(11)31-20(13)27/h4-10H,1-3H3,(H,23,25)(H2,22,24,26,32)

InChI Key

ORMHFRCDVAOGGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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